molecular formula C12H24O2 B1606758 2-Ethylhexyl isobutyrate CAS No. 35061-61-1

2-Ethylhexyl isobutyrate

Cat. No. B1606758
CAS RN: 35061-61-1
M. Wt: 200.32 g/mol
InChI Key: FTYSFPPFCAOKDQ-UHFFFAOYSA-N
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Description

2-Ethylhexyl isobutyrate , also known as tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC) , finds common use as a polymerization initiator in the plastic industry. It plays a crucial role in initiating polymerization reactions, leading to the formation of various polymer materials. However, its thermal behavior and hazards warrant thorough investigation.



Synthesis Analysis

The synthesis of TBEC involves the reaction of tert-butyl hydroperoxide with isobutyric acid. The resulting compound is a peroxide derivative with the following structure:


!2-Ethylhexyl isobutyrate



Molecular Structure Analysis

TBEC has the chemical formula C12H24O2 . Its molecular structure consists of an isobutyrate group attached to the 2-ethylhexyl moiety. The tert-butyl group provides the peroxide functionality, which makes TBEC a potent initiator for polymerization reactions.



Chemical Reactions Analysis

When subjected to heat or other triggering conditions, TBEC undergoes decomposition. The specific reactions involve the cleavage of the peroxide bond, releasing energy and gaseous products. The primary decomposition products include tert-butyl alcohol , carbon dioxide , and 2-ethylhexanol .



Physical And Chemical Properties Analysis


  • Physical State : TBEC exists as a liquid .

  • Odor : It may have a characteristic organic peroxide odor .

  • Solubility : TBEC is soluble in organic solvents .

  • Boiling Point : Approximately 150°C .

  • Flash Point : TBEC exhibits a high flash point , indicating its thermal stability.


Scientific Research Applications

Supported Liquid Membrane for Uranium/Thorium Separation

2-Ethylhexyl isobutyrate derivatives, particularly di(2-ethylhexyl)isobutyramide (D2EHIBA), have been used in the separation of uranium and thorium. This application involves a supported liquid membrane system, demonstrating its efficacy in separating uranium from a nitric acid feed. The study also explored various parameters like diluent role, carrier concentration, and feed acidity, which significantly affect the transport of uranium and thorium (Shailesh, Pathak, Mohapatra, & Manchanda, 2006).

Polymerization Processes

2-Ethylhexyl itaconate, a compound structurally related to 2-ethylhexyl isobutyrate, has been studied in the context of polymerization. Research has shown that the polymerization process of this compound with dimethyl azobis(isobutyrate) is influenced significantly by the solvent used. Polar solvents tend to decrease the polymerization rate and the molecular weight of the resulting polymer (Sato, Shimizu, Seno, Tanaka, & Ota, 1992).

Synthesis of α-Hydroxy Ethers

Isobutyl 9,10-epoxystearate has been used to prepare α-hydroxy ethers, which are analyzed for their low-temperature behavior. The study found that the 2-ethylhexyl variant exhibited favorable low-temperature performance, an important consideration for applications in different industrial processes (Moser & Erhan, 2007).

Plasticizers in Medical Devices

Di(2-ethylhexyl) isobutyrate derivatives have been evaluated as plasticizers in medical devices. Research has focused on developing analytical methods for quantifying these plasticizers in PVC tubing, indicating their widespread use and the necessity for accurate measurement techniques in healthcare settings (Radaniel et al., 2014).

Ion-Selective Electrodes

2-Ethylhexyl derivatives have been utilized in the development ofion-selective electrodes for analytical purposes. For example, PVC membranes plasticized with compounds like bis(2-ethylhexyl)sebacate were used in creating electrodes for ketoprofen determination. This showcases the role of 2-ethylhexyl isobutyrate-related compounds in enhancing the performance of analytical tools (Lenik, 2012).

Wine Flavor Analysis

In the field of food chemistry, derivatives of 2-ethylhexyl isobutyrate, such as ethyl isobutyrate, have been identified as key odor-active compounds in wine varieties. Their presence significantly influences the flavor profile of different wines, demonstrating the compound's importance in food flavor research (Guth, 1997).

Separation of Uranium and Thorium

Another study on di-2-ethylhexyl isobutyramide (D2EHIBA) highlighted its role in the extraction and separation of uranium and thorium. The research focused on its extraction behavior in a dodecane medium, revealing its potential as an effective extractant for trace concentrations of uranium in the presence of thorium, which is crucial in nuclear fuel processing (Pathak et al., 1999).

Safety And Hazards


  • Explosion Hazard : TBEC is classified as a Class 2 hazardous substance with a high explosion risk.

  • Decomposition Products : Upon decomposition, it releases tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol.

  • Storage and Transport : Proper handling, storage, and transport protocols are essential to mitigate risks associated with TBEC.


Future Directions

Research on TBEC should focus on:



  • Thermal Stability Enhancement : Developing safer derivatives or stabilizing TBEC to reduce its hazardous properties.

  • Industry Guidelines : Creating guidelines for handling TBEC during polymerization processes.

  • Predictive Models : Further numerical simulations to predict TBEC behavior under various conditions.


properties

IUPAC Name

2-ethylhexyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYSFPPFCAOKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956506
Record name 2-Ethylhexyl 2-methylpropanoate
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexyl isobutyrate

CAS RN

35061-61-1
Record name 2-Ethylhexyl isobutyrate
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Record name 2-Ethylhexyl isobutyrate
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Record name 2-Ethylhexyl 2-methylpropanoate
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Record name 2-ethylhexyl isobutyrate
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Record name 2-ETHYLHEXYL ISOBUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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